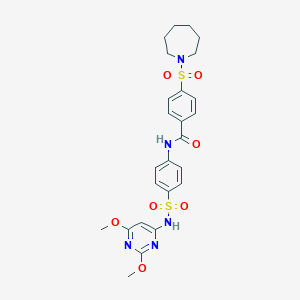
4-(azepan-1-ylsulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(azepan-1-ylsulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O7S2 and its molecular weight is 575.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(azepan-1-ylsulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article compiles existing research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes an azepan ring, a sulfonamide group, and a pyrimidine moiety. This structural diversity contributes to its biological activity and potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including Mycobacterium tuberculosis (Mtb). In vitro tests demonstrated that certain derivatives could inhibit Mtb growth by approximately 65% at concentrations of 250 µM . This suggests that the azepan-containing sulfonamide may share similar antimicrobial mechanisms.
The proposed mechanism involves the inhibition of specific enzymes critical for bacterial survival. For example, the compound has been shown to bind dimerically to fumarase from Mtb, locking the active site in an open conformation, which disrupts normal enzymatic function . This dimeric binding mode is crucial for its inhibitory effects on bacterial growth.
Structure-Activity Relationship (SAR)
A detailed SAR analysis is essential for understanding how modifications to the compound's structure influence its biological activity. For instance, variations in the sulfonamide and pyrimidine substituents have been linked to enhanced potency against bacterial strains .
| Compound Modification | Observed Activity |
|---|---|
| Addition of dimethoxy groups | Increased solubility and bioavailability |
| Alteration of phenyl ring substituents | Enhanced interaction with target enzymes |
Case Studies
- Inhibition of Fumarate Hydratase : A study highlighted the efficacy of a related compound in inhibiting fumarate hydratase from Mtb, demonstrating significant potential for treating tuberculosis .
- Cardiovascular Effects : Another investigation into sulfonamide derivatives revealed their impact on perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest possible cardiovascular applications for compounds with similar structures .
In Vitro Studies
In vitro assays have confirmed the compound's ability to inhibit bacterial growth effectively. The following table summarizes key findings from various studies:
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O7S2/c1-36-23-17-22(27-25(28-23)37-2)29-38(32,33)20-13-9-19(10-14-20)26-24(31)18-7-11-21(12-8-18)39(34,35)30-15-5-3-4-6-16-30/h7-14,17H,3-6,15-16H2,1-2H3,(H,26,31)(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAMUFHWKYFSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














